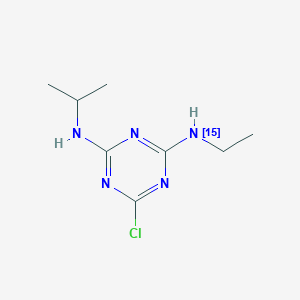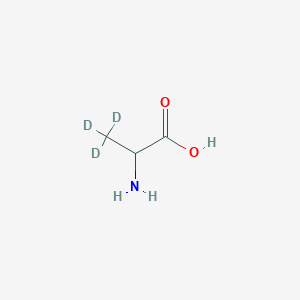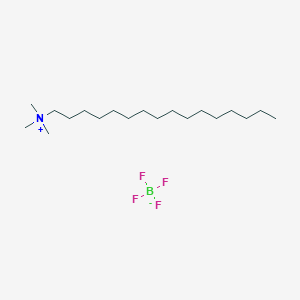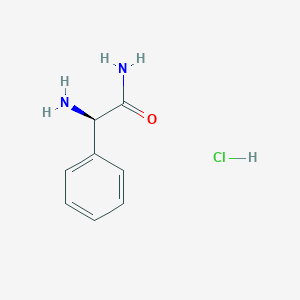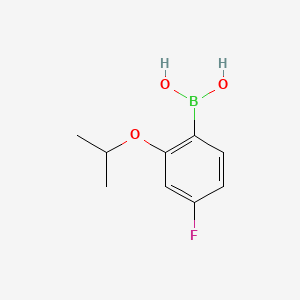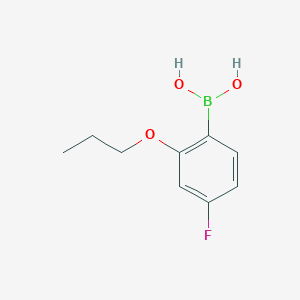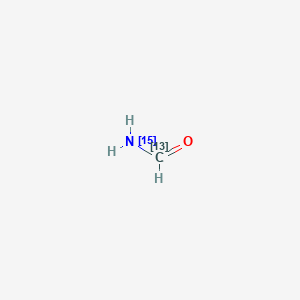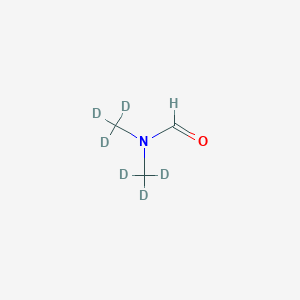
3-Chloro-5-methylpyridin-4-amine
Descripción general
Descripción
3-Chloro-5-methylpyridin-4-amine is a chemical compound with the molecular formula C6H7ClN2 and a molecular weight of 142.59 . It is a pale-yellow to yellow solid and is used in various chemical reactions due to its unique structure.
Synthesis Analysis
The synthesis of this compound can be achieved through a Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine . This reaction involves the use of palladium as a catalyst and several arylboronic acids . Another method involves a four-step sequence starting from 2-amino-6-chloropyridine, where the crucial 5-position methylation is achieved via a Suzuki-Miyaura cross-coupling reaction .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7ClN2/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3,(H2,8,9) . This indicates the presence of a chlorine atom at the 3rd position, a methyl group at the 5th position, and an amine group at the 4th position of the pyridine ring .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that pyridine derivatives can undergo various reactions. For instance, they can participate in Suzuki cross-coupling reactions . The exact reactions would depend on the specific conditions and reagents used.
Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow solid . It has a molecular weight of 142.59 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its exact mass and monoisotopic mass are 142.0297759 g/mol .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modifications
- 2-Chloro-5-methylpyridine-3-carbaldehyde imines, derivatives of 3-Chloro-5-methylpyridin-4-amine, were synthesized for potential use as herbicides, fungicides, neoplasm inhibitors, antivirals, anticonvulsants, antimicrobials, anticancer agents, and tuberculosis treatments. Additionally, these compounds were studied for their role in plant growth regulation and biological processes such as vision and ATP synthesis (Gangadasu, Raju, & Rao, 2002).
- A compound synthesized from 4-chloro-3-methyl-2-chloromethylpyridine and 2-nitroiminoimidazolidine demonstrated significant biological activity, including effectiveness in controlling aphids and preventing BPH in field trials (陈向莹, 范芳芳, 夏佳美, & 张千峰, 2016).
Pharmacological and Biological Research
- Synthesized phenylurea derivatives of 3-amino-2-chloro-5-methylpyridine and 5-amino-2-chloro-3-methylpyridine were investigated for potential agricultural benefits (Setliff, Rankin, & Milstead, 1989).
- Conformational analysis and structural studies of certain this compound derivatives, such as fumaric acid salt of {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, were performed to understand their solid and solution conformations, thermal stability, phase transitions, and polymorphism (Ribet et al., 2005).
Safety and Hazards
The safety information for 3-Chloro-5-methylpyridin-4-amine indicates that it has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, P351, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Direcciones Futuras
The future directions for 3-Chloro-5-methylpyridin-4-amine could involve its use in the synthesis of novel pyridine-based derivatives . These derivatives could potentially serve as chiral dopants for liquid crystals . Additionally, the compound could be used in the development of new pharmaceutical drugs and other bioactive molecules .
Mecanismo De Acción
- Role : These channels are exposed due to demyelination, which occurs in conditions like multiple sclerosis (MS). By binding to these channels, 5Me3F4AP reduces the aberrant efflux of intracellular K+ ions and enhances axonal conduction .
- Downstream effects include enhanced nerve signal transmission and potentially improved motor function in MS patients .
- Impact on Bioavailability : The compound’s properties affect its bioavailability and suitability for PET imaging .
- Cellular effects include improved nerve conduction, potentially benefiting patients with demyelinating conditions .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Análisis Bioquímico
Biochemical Properties
3-Chloro-5-methylpyridin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of potassium channels, which are vital for maintaining the cell’s electrical stability and signaling . This modulation can lead to changes in cellular responses and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the context. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, which are essential for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, including cellular damage and adverse physiological responses . Understanding the dosage effects is crucial for determining the therapeutic window and potential risks associated with this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a pivotal role in its metabolism . These interactions can affect the metabolic flux and levels of various metabolites, influencing the overall metabolic state of the cell. The compound’s metabolism can lead to the formation of active or inactive metabolites, which further modulate its biological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficient transport and distribution of this compound are essential for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is a critical factor that influences its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.
Propiedades
IUPAC Name |
3-chloro-5-methylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKVMXXYMNTCJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30540242 | |
| Record name | 3-Chloro-5-methylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30540242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
97944-42-8 | |
| Record name | 3-Chloro-5-methyl-4-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97944-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-methylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30540242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



